4-((4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Description
Properties
IUPAC Name |
4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2/c1-12-16(13(2)24-19-12)26(22,23)21-8-6-20(7-9-21)10-15-18-14(11-25-15)17(3,4)5/h11H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCMKJAKKDXZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been widely studied for their potential antitumor activities. They have been developed into clinical drugs, including Dabrafenib and Dasatinib. Dabrafenib is a BRAF inhibitor used for the treatment of BRAF V600E or BRAF V600K mutation-positive melanoma. Dasatinib is a Bcr-Abl tyrosine kinase inhibitor used for the treatment of Gleevec-resistant CML.
Mode of Action
It is known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biochemical Pathways
Thiazole derivatives have been found to possess potent anticancer activity. For instance, compound 6a, a thiazole derivative, could induce cell apoptosis and cause G1-phase arrest in the cell division cycle.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially impact the bioavailability of the compound.
Biological Activity
The compound 4-((4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule that integrates a thiazole ring, a piperazine moiety, and an isoxazole structure. This combination is of significant interest in medicinal chemistry due to the potential biological activities associated with these functional groups. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound can be described by the following structural formula:
Key Functional Groups:
- Thiazole Ring : Known for its antimicrobial and anticancer properties.
- Piperazine Ring : Commonly found in various pharmacological agents.
- Isoxazole Structure : Associated with neuroactive and anti-inflammatory properties.
Anticancer Properties
Research has indicated that compounds featuring thiazole and piperazine rings exhibit notable anticancer activities. For instance, studies have shown that derivatives of thiazole can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation through cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Disruption of mitochondrial function leading to cell death |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The thiazole moiety is particularly noted for its ability to combat bacterial infections. In vitro studies have demonstrated that the compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bacteriostatic |
| Escherichia coli | 16 µg/mL | Bactericidal |
| Pseudomonas aeruginosa | 32 µg/mL | Bactericidal |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
- DNA Interaction : The isoxazole structure can intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of the compound against various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism involved the activation of caspases, which are crucial for apoptosis.
Study 2: Antibacterial Activity
In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of bacteria, highlighting its potential as a new therapeutic agent in infectious diseases.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole?
- Methodological Answer : A stepwise approach is recommended:
- Step 1 : Synthesize the thiazole precursor (e.g., 4-(tert-butyl)thiazole) via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Functionalize the thiazole with a methyl group using alkylation agents (e.g., methyl iodide) under basic conditions .
- Step 3 : Couple the methyl-thiazole moiety to piperazine via nucleophilic substitution, ensuring stoichiometric control to avoid over-alkylation .
- Step 4 : Introduce the sulfonyl group using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- Step 5 : Attach the 3,5-dimethylisoxazole ring via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the leaving group present .
- Purification : Reflux in ethanol followed by recrystallization (DMF/EtOH, 1:1) improves yield and purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for key groups (e.g., tert-butyl at δ ~1.3 ppm, isoxazole protons at δ ~6.0–6.5 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and isoxazole (C-O-C at ~1250 cm⁻¹) functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C20H29N5O3S2) with <2 ppm error .
- Elemental Analysis : Ensure C, H, N, S percentages match theoretical values (e.g., C: 52.27%, H: 6.36%) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., stability up to 150°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Structural Analog Comparison : Compare activity profiles with analogs (e.g., pyrazole or thiazole derivatives) to identify substituent-specific effects .
- Dose-Response Analysis : Perform EC50/IC50 studies to distinguish potency differences from assay artifacts .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases or GPCRs). Focus on sulfonyl and isoxazole groups as hydrogen bond donors/acceptors .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR Modeling : Corporate substituent effects (e.g., tert-butyl hydrophobicity) into activity predictions using Random Forest or SVM algorithms .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?
- Methodological Answer :
- Substituent Scanning : Replace the tert-butyl group with smaller (methyl) or bulkier (adamantyl) groups to assess steric effects .
- Bioisosteric Replacement : Swap the isoxazole with a 1,2,4-triazole to modulate electron density and solubility .
- In Vivo Metabolite Tracking : Use LC-MS/MS to identify metabolic hotspots (e.g., sulfonyl cleavage) for targeted stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
